molecular formula C20H25ClN4O4S B2711431 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021220-60-9

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2711431
CAS No.: 1021220-60-9
M. Wt: 452.95
InChI Key: CDWZSRIBQAXWIR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, a pyridinyl piperazine moiety, and a sulfonyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

    Synthesis of the Piperazine Derivative: Separately, 4-(pyridin-2-yl)piperazine is synthesized through the reaction of pyridine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the sulfonylated piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for scale-up by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the production process while ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a biochemical tool.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and other molecular mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-(piperazin-1-yl)propyl)acetamide: Lacks the pyridinyl and sulfonyl groups, resulting in different chemical properties and biological activities.

    2-(4-chlorophenoxy)-N-(3-(4-(methyl)piperazin-1-yl)propyl)acetamide: Contains a methyl group instead of the pyridinyl group, affecting its interaction with molecular targets.

Uniqueness

2-(4-chlorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinyl piperazine and sulfonyl groups differentiates it from other similar compounds, potentially offering enhanced specificity and potency in its applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWZSRIBQAXWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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